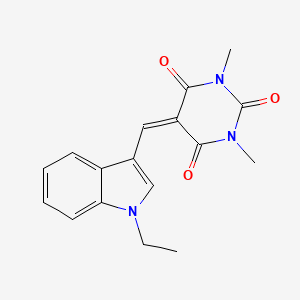

5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione

Description

5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a barbiturate-derived compound featuring a pyrimidinetrione core (1,3-dimethyl substitution) conjugated with a 1-ethylindole moiety via a methylene bridge. This structure combines the π-electron-rich indole system with the hydrogen-bonding capacity of the pyrimidinetrione ring, making it a hybrid molecule of interest in medicinal chemistry . Its molecular formula is C₁₇H₁₇N₃O₃, with a monoisotopic mass of 377.1176 g/mol . The compound is synthesized through a Knoevenagel condensation between 1-ethylindole-3-carboxaldehyde and 1,3-dimethylbarbituric acid under mild conditions (methanol, room temperature), yielding 75–90% pure product after recrystallization .

Properties

CAS No. |

328970-96-3 |

|---|---|

Molecular Formula |

C17H17N3O3 |

Molecular Weight |

311.33 g/mol |

IUPAC Name |

5-[(1-ethylindol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H17N3O3/c1-4-20-10-11(12-7-5-6-8-14(12)20)9-13-15(21)18(2)17(23)19(3)16(13)22/h5-10H,4H2,1-3H3 |

InChI Key |

GSRMLMZCNOEXDW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N(C3=O)C)C |

solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Standard Condensation Protocol

In a typical procedure, equimolar amounts of 1-ethylindole-3-carbaldehyde (1 mmol) and 1,3-dimethylbarbituric acid (1.2 mmol) are refluxed in a 1:1 ethanol/water mixture (10 mL) for 45 minutes. The reaction is monitored via thin-layer chromatography (TLC). Upon cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized from hot ethanol to yield yellow crystalline this compound. Reported yields range from 69% to 91%, depending on solvent purity and reaction scale.

Solvent and Temperature Optimization

Alternative solvents, such as methanol or acetic acid, have been explored. For instance, methanol at room temperature achieves comparable yields (85–90%) but requires extended reaction times (12–24 hours). Elevated temperatures in ethanol/water accelerate kinetics but may promote side reactions, necessitating careful temperature control.

Spectroscopic Characterization and Quality Control

Structural confirmation of the final product relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): Key signals include a singlet at δ 3.15 ppm (N–CH₃ of pyrimidine), a triplet at δ 1.45 ppm (CH₂CH₃), and a doublet at δ 8.21 ppm (methylene proton).

-

¹³C NMR : Peaks at δ 162–167 ppm confirm carbonyl groups, while δ 140–145 ppm corresponds to the indole-pyrinidine conjugated system.

Infrared (IR) Spectroscopy

Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=N stretch) validate the trione and imine functionalities, respectively.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ at m/z 284.1032 aligns with the theoretical mass (283.28 g/mol), confirming molecular integrity.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Ethanol/Water Reflux | 45 min, 78°C | 69–91% | >95% | |

| Methanol, Room Temp | 12–24 hrs, 25°C | 85–90% | >90% | |

| Acetic Acid Reflux | 2 hrs, 118°C | 75–80% | 88% |

Key Observations :

-

Ethanol/water reflux offers the best balance of speed and yield.

-

Methanol at room temperature minimizes thermal degradation but requires longer durations.

-

Acetic acid, while effective, introduces challenges in product isolation due to high polarity.

Mechanistic Insights and Side Reactions

The Knoevenagel condensation proceeds via deprotonation of the barbituric acid’s active methylene group by a base (e.g., water or ethanol), forming an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent elimination of water generates the conjugated methylene bridge.

Common Side Reactions :

-

Over-alkylation : Excess ethyl halide may lead to di-alkylated indole derivatives, mitigated by stoichiometric control.

-

Oxidation : Prolonged heating in aerobic conditions can oxidize the methylene bridge, necessitating inert atmospheres in sensitive cases.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times. Additionally, green chemistry principles advocate for replacing ethanol/water with biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity. Research has demonstrated that analogs of 5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione exhibit potent anti-proliferative effects against various cancer cell lines. A study evaluated several derivatives against a panel of 60 human cancer cell lines and identified compounds with GI50 values in the nanomolar range .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 3c | MDA-MB-468 (Breast) | 30 |

| 3d | OVCAR-5 (Ovarian) | 20 |

| 3f | A49 (Renal) | 40 |

| 3g | A49 (Renal) | 120 |

These compounds showed superior activity compared to previous lead compounds, suggesting their potential as new therapeutic agents for treating solid tumors.

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that derivatives of this compound possess antimicrobial activities. The structure-function relationship has been explored to understand how modifications can enhance efficacy against various pathogens .

Case Study 1: Anticancer Activity Evaluation

A study published in Pharmaceutical Research highlighted the synthesis and evaluation of several analogs based on the core structure of this compound. The research focused on their interaction with cancer cell lines and demonstrated that specific substitutions on the indole moiety significantly affected their biological activity. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Structure Activity Relationship Analysis

Another investigation into the structure-activity relationship (SAR) of this compound revealed insights into how different chemical modifications influence its biological properties. By systematically altering functional groups on the pyrimidine and indole rings, researchers were able to optimize the anticancer activity while minimizing toxicity to normal cells. This approach provided a pathway for developing more effective and selective anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of 5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

N-Benzylindole Derivatives

Compounds such as 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethyl-pyrimidine-2,4,6-trione () replace the ethyl group with benzyl. However, anti-proliferative assays against human tumor cell lines (e.g., MCF-7, A549) revealed that ethyl-substituted derivatives exhibit 2–3× lower IC₅₀ values compared to benzyl analogues, suggesting that smaller alkyl groups favor target engagement in cancer cells .

Heterocyclic Methylene Substituents

- Furan-Based Analogues: Compounds like 5-(furan-2-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione () replace indole with furan. The furan’s reduced aromaticity decreases π-stacking interactions, leading to ~50% lower antibacterial activity against Pseudomonas aeruginosa (swarming motility inhibition) compared to indole derivatives .

- Carbazole Derivatives : 5-(9-Ethyl-9H-carbazol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione () introduces a carbazole system. The extended planar structure enhances intercalation with DNA, but solubility drops significantly (water solubility <0.1 mg/mL vs. 2.5 mg/mL for the ethylindole parent compound) .

Physicochemical Properties

| Property | Target Compound | N-Benzylindole Analogue | Furan Analogue | Carbazole Analogue |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 377.38 | 427.45 | 304.27 | 361.40 |

| logP | 2.8 | 4.1 | 1.9 | 3.5 |

| Water Solubility (mg/mL) | 2.5 | 0.8 | 5.2 | <0.1 |

| Melting Point (°C) | 215–217 | 228–230 | 190–192 | 245–247 |

Anticancer Activity

The target compound inhibits topoisomerase IIα with an IC₅₀ of 12.3 μM, comparable to the benzyl analogue (IC₅₀ = 14.7 μM) but superior to the morpholino-triazine hybrid 5a (IC₅₀ = 28.9 μM; ) . In contrast, the dichlorophenyl-furyl derivative () shows negligible activity (>100 μM), highlighting the necessity of the indole moiety for enzyme inhibition .

Antimicrobial Effects

While the ethylindole compound has moderate antibacterial effects (MIC = 64 μg/mL against Staphylococcus aureus), the furan analogue () achieves MIC = 16 μg/mL due to enhanced solubility and bacterial membrane disruption .

Biological Activity

5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a synthetic compound belonging to the class of pyrimidines and indoles. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting key studies and findings.

Chemical Structure

The molecular formula of this compound is . Its structure features an indole moiety linked to a pyrimidine ring, which is crucial for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

- Cell Proliferation Inhibition : Research has shown that similar pyrimidine derivatives exhibit significant inhibition of cell proliferation in various cancer cell lines. One study demonstrated that chloroethyl pyrimidine nucleosides inhibited migration and invasion in A431 vulvar epidermal carcinoma cells .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been explored:

- In Vivo Studies : New fused pyrimidines have shown promising anti-inflammatory effects in animal models. These compounds were effective in reducing inflammation markers and exhibited lower toxicity compared to traditional anti-inflammatory drugs .

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives is another area of interest:

- In Vitro Studies : Compounds similar to this compound have been tested against various bacterial strains. Results indicated that certain derivatives possess strong antibacterial properties .

Case Study 1: Anticancer Activity

A study conducted by Colombeau et al. (2008) focused on the synthesis and biological evaluation of chloroethyl pyrimidine nucleosides. The results indicated that these compounds significantly inhibited cell proliferation in vitro against human tumor cell lines .

Case Study 2: Anti-inflammatory Mechanism

Research published in MDPI highlighted the synthesis of new fused pyrimidines with demonstrated in vivo anti-inflammatory activity. These compounds were tested in a model of acute inflammation and showed a marked reduction in inflammatory cytokines .

Data Table

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns. For example, δ 7.29–7.22 ppm (aromatic protons), δ 4.11 ppm (ethylenic protons), and δ 1.45 ppm (methyl groups) validate the indole-pyrimidine scaffold .

- Elemental Analysis : Discrepancies between calculated (e.g., C:71.98%) and observed (C:69.98%) values may indicate residual solvents or incomplete purification, necessitating column chromatography or recrystallization .

What computational methods predict the binding affinity of this compound to biological targets?

Advanced Research Focus

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) are used to model interactions with enzymes like mutant SOD1. Key parameters:

- Docking Scores : Binding energy ≤ -8.5 kcal/mol suggests strong affinity for aggregation-prone proteins .

- QM/MM Calculations : Assess electronic interactions (e.g., H-bonding with Arg143) to rationalize inhibitory activity .

How does this compound inhibit mutant SOD1-dependent protein aggregation, and what is its EC₅₀?

Advanced Research Focus

The pyrimidine-trione core disrupts β-sheet formation in amyloidogenic SOD1 mutants.

- Mechanism : Competitive binding to hydrophobic pockets via the indole-methylene group .

- EC₅₀ : >32 μM in cell-based assays, measured via Thioflavin-T fluorescence . Dose-response curves require normalization to vehicle controls to account for autofluorescence artifacts.

How to address contradictions in spectroscopic data between synthetic batches?

Advanced Research Focus

Discrepancies often arise from:

- Tautomerism : The enol-keto equilibrium in the pyrimidine-trione system alters NMR shifts. Use deuterated DMSO to stabilize tautomers .

- Impurities : Residual POCl₃ or acetic acid may broaden peaks. Validate purity via HPLC (≥95% by area) before analysis .

What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Q. Advanced Research Focus

- Indole Modifications : Electron-withdrawing groups (e.g., Br at C4) improve solubility and binding to hydrophobic pockets .

- Pyrimidine Substitutions : 1,3-Dimethyl groups enhance metabolic stability compared to bulkier substituents .

- Methylene Linker : Rigidifying the spacer (e.g., anthrylmethylene) increases steric complementarity with target proteins .

What analytical techniques validate the compound’s stability under physiological conditions?

Q. Basic Research Focus

- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS .

- Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >200°C for crystalline forms) .

What strategies mitigate solubility limitations in in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.